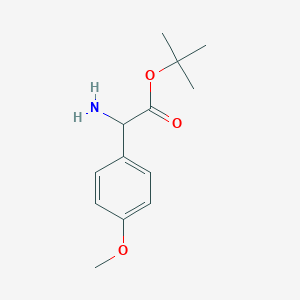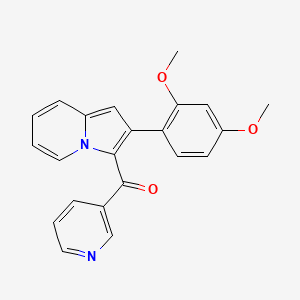
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone is a complex organic compound that features a unique structure combining an indolizine core with a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indolizine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the pyridine moiety. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and organometallic reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-2-yl)methanone: Similar structure but with a different position of the pyridine moiety.
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-4-yl)methanone: Another isomer with the pyridine moiety in a different position.
(2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of (2-(2,4-Dimethoxyphenyl)indolizin-3-yl)(pyridin-3-yl)methanone lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C22H18N2O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[2-(2,4-dimethoxyphenyl)indolizin-3-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C22H18N2O3/c1-26-17-8-9-18(20(13-17)27-2)19-12-16-7-3-4-11-24(16)21(19)22(25)15-6-5-10-23-14-15/h3-14H,1-2H3 |
Clave InChI |
BKQAVWMYGLTNNH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C4=CN=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
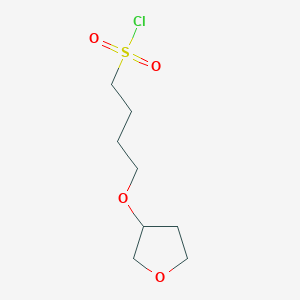

![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
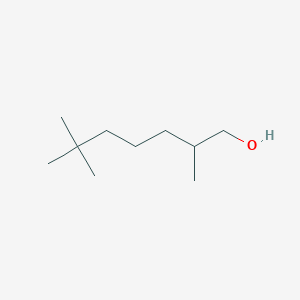
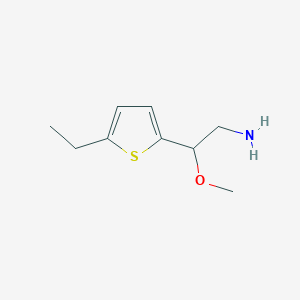
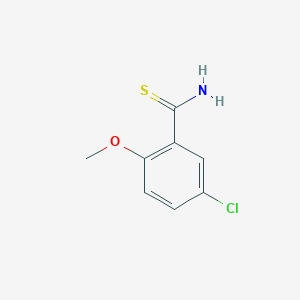
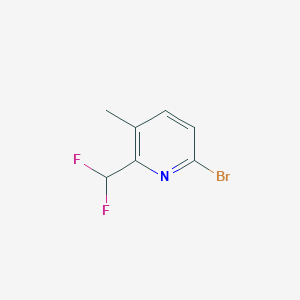
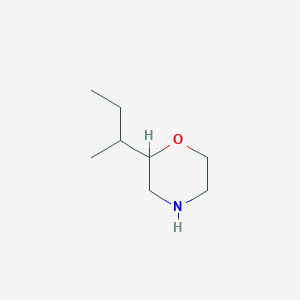
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
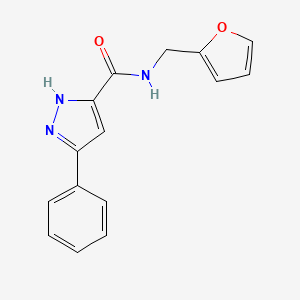
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
